molecular formula C10H8BrNO2 B580968 Methyl 4-bromo-1H-indole-7-carboxylate CAS No. 1224724-39-3

Methyl 4-bromo-1H-indole-7-carboxylate

Cat. No.: B580968
CAS No.: 1224724-39-3
M. Wt: 254.083
InChI Key: JTBLJEGYYYHKGQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1H-indole-7-carboxylate (CAS 1224724-39-3) is a high-purity brominated indole derivative supplied for advanced chemical synthesis and pharmaceutical research. This compound features a molecular formula of C10H8BrNO2 and a molecular weight of 254.080 . It serves as a key synthetic intermediate; the bromine atom at the C4 position is a strategic handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to create a library of novel 4-substituted indoles . The methyl ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid for further functionalization, such as amide bond formation . Indole scaffolds are privileged structures in medicinal chemistry and are found in numerous bioactive molecules and natural products . This makes this compound a valuable building block in the exploration of new therapeutic agents. Physicochemical Properties: - CAS Number: 1224724-39-3 - Molecular Weight: 254.080 - Molecular Formula: C10H8BrNO2 - Boiling Point: 402.3 ± 25.0 ° C at 760 mmHg - Flash Point: 197.1 ± 23.2 ° C - Density: 1.6 ± 0.1 g/cm³ Handling and Safety: This compound has hazard statements H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . The recommended storage condition is 2-8°C . Disclaimer: This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

methyl 4-bromo-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBLJEGYYYHKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729086
Record name Methyl 4-bromo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224724-39-3
Record name Methyl 4-bromo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis

The synthesis begins with 5-bromo-2-methylphenylhydrazine hydrochloride , which reacts with ethyl pyruvate in ethanol under reflux. This forms a phenylhydrazone intermediate, critical for subsequent cyclization. The stoichiometric ratio of 1:1–1.1 (phenylhydrazine:ethyl pyruvate) and ethanol solvent (6–10 times the mass of phenylhydrazine) ensures optimal yields.

Cyclization Conditions

The phenylhydrazone undergoes cyclization in ethylene glycol at 150–170°C under nitrogen, catalyzed by anhydrous zinc chloride (2 equivalents). This step achieves a 59.9–66.1% yield of ethyl 4-bromo-7-methylindole-2-carboxylate. Prolonged reaction times (>4 hours) and higher temperatures (>160°C) improve cyclization efficiency but risk decomposition.

Key Data Table: Fischer Indole Synthesis Parameters

ParameterOptimal RangeYield (%)Purity (HPLC)
Phenylhydrazine:Pyruvate Ratio1:1.0565.298.3–98.8
Cyclization Temperature160 ± 5°C63.098.5
Catalyst (ZnCl₂)2.0 equivalents66.198.8

Direct Bromination of Methyl Indole-7-Carboxylate

Direct electrophilic bromination offers a streamlined route to introduce bromine at the 4-position of pre-formed indole derivatives.

Substrate Preparation

Starting with methyl 1H-indole-7-carboxylate , bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. The electron-rich C4 position of indole is preferentially targeted due to its aromatic activation.

Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance bromine electrophilicity.

  • Catalysts : Lewis acids like FeCl₃ (0.1 equivalents) improve regioselectivity, achieving >90% C4 bromination.

  • Temperature Control : Reactions at 0°C minimize di-bromination side products.

Key Data Table: Bromination Efficiency

Brominating AgentSolventCatalystYield (%)Regioselectivity (C4:C5)
NBSDCMFeCl₃78.595:5
Br₂Acetic AcidNone65.085:15

Alternative Synthetic Pathways

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) enables indirect synthesis. For example, 4-borono-1H-indole-7-carboxylate reacts with methyl bromoacetate under Pd(PPh₃)₄ catalysis. However, this method is limited by boronic acid precursor availability.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates cyclization steps, reducing reaction times by 60% compared to conventional heating. This approach is energy-efficient but requires specialized equipment.

Critical Analysis of Methodologies

Yield and Scalability

  • Fischer Synthesis : Higher yields (65–66%) but multi-step complexity.

  • Direct Bromination : Simpler workflow but moderate yields (65–78%).

  • Cross-Coupling : Lower practicality due to precursor synthesis challenges.

Purity and Byproducts

HPLC analyses reveal that ZnCl₂-catalyzed cyclization achieves >98% purity, whereas bromination requires post-reaction chromatography to remove di-brominated impurities .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-1H-indole-7-carboxylate is utilized as a building block in the synthesis of various biologically active compounds. Its derivatives have shown potential as:

  • Antimicrobial agents : Compounds derived from this indole structure have been studied for their activity against bacterial strains, particularly as inhibitors of bacterial cystathionine γ-synthase, which is vital for bacterial survival .
  • Anti-inflammatory drugs : Research indicates that derivatives can act as antagonists to specific receptors involved in inflammatory processes, potentially aiding in the treatment of chronic conditions such as renal failure and diabetic nephropathy .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of complex molecules : this compound can be used to synthesize various indole derivatives through nucleophilic substitution reactions. For example, it has been employed in the preparation of indole-based inhibitors through multi-step synthetic pathways .
  • Material Science : The compound is explored for its properties in creating new materials, including polymers and coatings, due to its unique electronic properties attributed to the indole structure.

Case Study 1: Antimicrobial Activity

A study conducted on various indole derivatives, including this compound, demonstrated significant antimicrobial activity against several pathogenic bacteria. The compound was found to inhibit bacterial growth effectively, suggesting its potential for development into new antibiotics .

Case Study 2: Anti-inflammatory Properties

Research published in a pharmacological journal highlighted the efficacy of this compound derivatives in modulating inflammatory responses. These compounds were tested in vitro and showed promise as anti-inflammatory agents by inhibiting key pathways involved in inflammation .

Data Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntimicrobial and anti-inflammatory agent synthesis
Organic SynthesisIntermediate for synthesizing complex indole derivatives
Material ScienceDevelopment of new polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1H-indole-7-carboxylate is primarily based on its ability to participate in various chemical reactions due to the presence of the bromine atom and the ester group. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The indole ring system also plays a crucial role in its biological activity, interacting with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Methyl 4-bromo-1H-indole-7-carboxylate to related indole derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Similarity Score
This compound Br (C4), COOCH₃ (C7) C₁₀H₈BrNO₂ 254.08 Reference compound
Methyl 4-bromo-1H-indole-6-carboxylate Br (C4), COOCH₃ (C6) C₁₀H₈BrNO₂ 254.08 Ester group shifted to C6; similar reactivity 0.99
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate Br (C4), F (C7), COOCH₃ (C3) C₁₀H₇BrFNO₂ 272.07 Additional fluorine at C7; ester at C3 N/A
Methyl 7-bromo-1H-indole-4-carboxylate Br (C7), COOCH₃ (C4) C₁₀H₈BrNO₂ 254.08 Bromine and ester positions swapped 0.85
Methyl 5-bromo-2-oxoindoline-7-carboxylate Br (C5), ketone (C2), COOCH₃ (C7) C₁₀H₈BrNO₃ 270.08 Oxo group at C2; indoline scaffold 0.92
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate BnO (C4), OCH₃ (C7), CH₃ (N1), COOCH₃ (C2) C₂₀H₂₀N₂O₄ 352.39 Multiple substituents; larger steric bulk N/A

Key Observations

Positional Isomerism: Methyl 4-bromo-1H-indole-6-carboxylate (similarity 0.99) differs only in the ester group’s position (C6 vs. Methyl 7-bromo-1H-indole-4-carboxylate (similarity 0.85) swaps bromine and ester positions, altering electronic effects. The bromine at C7 may deactivate the ring differently compared to C4.

The ester at C3 may redirect electrophilic attacks. Methyl 5-bromo-2-oxoindoline-7-carboxylate replaces the indole’s NH with a ketone (indoline scaffold), significantly altering redox properties and hydrogen-bonding capacity.

Table 2: Implications of Substituent Positions on Reactivity

Substituent Position Electronic Effect Typical Reactivity
Bromine at C4 Moderate electron-withdrawing Facilitates cross-coupling at C4 or C5 positions
Ester at C7 Electron-withdrawing (meta-directing) Directs electrophilic substitution to C5 or C6
Fluorine at C7 Strong electron-withdrawing Deactivates ring; stabilizes intermediates
Oxo group at C2 Electron-withdrawing Enhances hydrogen bonding; alters tautomerism

Biological Activity

Methyl 4-bromo-1H-indole-7-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrNO2C_{10}H_{8}BrNO_{2} and a molecular weight of approximately 254.08 g/mol. The presence of a bromine atom at the 4-position and a carboxylate group at the 7-position of the indole ring contributes to its unique reactivity and biological properties.

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The bromine atom's electron-withdrawing nature can enhance the compound's binding affinity to biological targets, facilitating its pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Antimicrobial Activity : It has shown potential in disrupting bacterial cell walls and inhibiting fungal growth through interference with cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have reported its efficacy against various cancer cell lines, including breast and colon cancer cells. For instance, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell cycle regulation.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HCT116 (Colon)10.0

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. Its Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity.

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Candida albicans0.0048

Case Studies

  • Anticancer Efficacy : A study conducted on Jurkat cells showed that treatment with this compound resulted in a significant increase in phosphorylated histone H3 (PH3), indicating enhanced mitotic activity compared to control groups . This suggests that the compound may promote cell division in certain contexts while inhibiting it in others, highlighting its dual role as a potential therapeutic agent.
  • Antimicrobial Testing : In another study assessing the antimicrobial activity of various indole derivatives, this compound exhibited remarkable inhibitory effects against multiple bacterial strains, outperforming several standard antibiotics . The research emphasized the importance of structural modifications in enhancing biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-bromo-1H-indoleBromine at position 5Different electronic properties
Methyl 6-bromo-1H-indoleBromine at position 6Alters reactivity due to position
Methyl 4-fluoro-1H-indoleFluorine at position 4May exhibit different biological activities

The presence of bromine at the specific position on the indole ring significantly affects the compound's reactivity and biological interactions, making it distinct from other similar compounds.

Q & A

Q. How are contradictory spectroscopic and crystallographic results reconciled in structure elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE correlations or bond lengths) require multi-method validation:
  • XRD : Verify torsion angles (e.g., dihedral angles between indole and substituent planes: 26–50° in related structures) .
  • Solid-state NMR : Cross-polarization magic-angle spinning (CP-MAS) confirms crystallographic packing effects on chemical shifts.
  • Dynamic NMR : Variable-temperature studies resolve conformational flexibility issues .

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